2-(1,3-苯并噻唑-2-基硫基)乙酰胺

描述

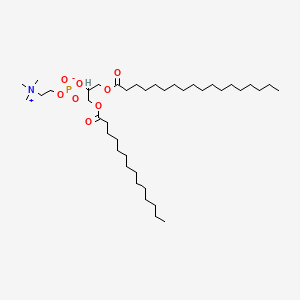

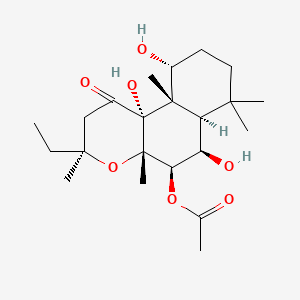

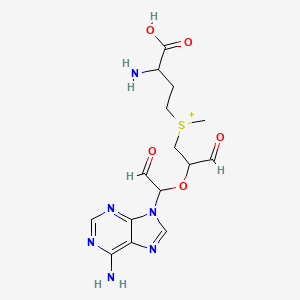

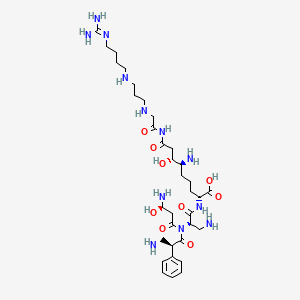

“2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is a molecule with the formula C16H14N2OS2 . The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .

Synthesis Analysis

The title compound, 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide, was synthesized and its crystal structure was reported . A new Schiff base ligand from 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide (BHA) and its five metal complexes with transition metal ions [Mn(II), Co(II), Ni(II), Cu(II) and Zn(II)] have been synthesized .Molecular Structure Analysis

In the title molecule, the benzene ring and the benzo[d]thiazole mean plane form a dihedral angle of 75.5° . The acetamide group is twisted by 47.7° from the attached benzene ring . In the crystal, molecules related by translation along the a axis are linked into chains through N—H⋯O hydrogen bonds .Chemical Reactions Analysis

The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .Physical And Chemical Properties Analysis

The molecular weight of “2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is 314.41 g/mol . The molecule has a monoclinic crystal structure with a = 4.7957 (8) Å, b = 27.496 (4) Å, c = 10.9906 (13) Å, and β = 97.048 (4)° .科学研究应用

Anticonvulsant Activity

A series of compounds including 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation of their anticonvulsant activity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection at a dose of 100 mg/kg in mice .

Neurotoxicity Evaluation

These compounds were also evaluated for their neurotoxicity . This is an important aspect of drug development as it helps to assess the safety and potential side effects of the compounds.

Computational Study for Pharmacophore Pattern

A computational study was carried out for the calculation of the pharmacophore pattern of these compounds . This helps in understanding the structural requirements of the pharmacophore and can guide the design of new compounds with improved activity.

Prediction of Pharmacokinetic Properties

The same computational study also helped in the prediction of the pharmacokinetic properties of these compounds . This is crucial in drug development as it gives insights into how the drug will be absorbed, distributed, metabolized, and excreted in the body.

Binding Properties with Epilepsy Molecular Targets

The titled compounds exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests that these compounds could potentially be developed into effective antiepileptic drugs.

Antimicrobial Properties

Although not directly related to 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, derivatives of the title compound have shown antimicrobial properties against various bacteria and fungi . This suggests that the benzothiazole scaffold could be exploited for the development of new antimicrobial agents.

作用机制

Target of Action

The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.

Mode of Action

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide interacts with its targets by binding to them, thereby modulating their function . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of seizures. The compound’s mode of action is primarily based on its ability to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate .

Biochemical Pathways

The biochemical pathways affected by 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are primarily those involved in the regulation of neuronal excitability and synaptic transmission . By modulating these pathways, the compound can effectively reduce the occurrence of seizures. The downstream effects of this modulation include a decrease in neuronal firing and an overall reduction in the severity and frequency of seizures .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and overall effectiveness in treating seizures.

Result of Action

The molecular and cellular effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide’s action primarily involve the modulation of neuronal excitability and synaptic transmission . This modulation results in a decrease in neuronal firing, thereby reducing the occurrence of seizures. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXBISQHWDZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352000 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide | |

CAS RN |

66206-59-5 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)

![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)